molecular formula C15H18ClN3O B4194124 N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride

N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride

Cat. No.: B4194124
M. Wt: 291.77 g/mol
InChI Key: IAMUNFLJTFXXOQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction using a suitable furylmethyl halide.

    Alkylation: The propyl group is introduced through an alkylation reaction using a suitable alkyl halide.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.

    Reduction: The benzimidazole core can be reduced under suitable conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the furylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, furan derivatives, and reduced benzimidazole compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The furylmethyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-butyn-1-amine hydrochloride
  • N-(2-Furylmethyl)pyridin-2-amine hydrochloride
  • 4-Biphenylylmethyl N-(2-furylmethyl)carbamimidothioate hydrochloride

Uniqueness

N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the benzimidazole core with the furylmethyl and propyl groups provides a unique scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-propylbenzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c1-2-7-18-11-17-14-9-12(5-6-15(14)18)16-10-13-4-3-8-19-13;/h3-6,8-9,11,16H,2,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMUNFLJTFXXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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